Several synthetic routes exist for the preparation of 1-(Piperazin-1-ylacetyl)azepane. One common method involves the reaction of diethanolamine with m-chloroaniline. Alternatively, it can be synthesized by reacting m-chloroaniline with bis(2-chloroethyl)amine or by the reaction of piperazine with m-dichlorobenzene .
1-(Piperazin-1-ylacetyl)azepane is a chemical compound that belongs to the family of piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a piperazine ring, an azepane ring, and an acetyl group, making it a significant structure in drug development and synthesis.
The molecular structure of 1-(Piperazin-1-ylacetyl)azepane consists of a piperazine ring connected to an azepane ring through an acetyl group. The structural formula can be represented as follows:
1-(Piperazin-1-ylacetyl)azepane can undergo various chemical reactions typical for amides and heterocyclic compounds:
The reactions are generally monitored using thin-layer chromatography (TLC), and products are purified using techniques such as recrystallization or column chromatography.
The mechanism of action for 1-(Piperazin-1-ylacetyl)azepane is primarily linked to its interaction with neurotransmitter receptors in the central nervous system. It is hypothesized that the compound may act as a modulator or antagonist at serotonin and dopamine receptors, which are critical in regulating mood and behavior .
1-(Piperazin-1-ylacetyl)azepane has several scientific applications:
This compound exemplifies the importance of heterocyclic chemistry in drug design and development, showcasing how modifications to established frameworks can lead to novel therapeutic agents.
Sphingosine kinase 1 (SphK1) catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a lipid mediator that promotes cancer cell survival, angiogenesis, and chemotherapy resistance. The "sphingolipid rheostat" concept posits that the balance between pro-apoptotic ceramide/sphingosine and pro-survival S1P dictates cellular fate. Overexpression of SphK1 disrupts this balance, correlating with poor prognosis in solid tumors (e.g., breast, lung) and hematological malignancies like acute myeloid leukemia (AML) [2] [6]. Inhibiting SphK1 shifts the rheostat toward ceramide accumulation, triggering caspase-dependent apoptosis and chemosensitization [6] [9].
1-(Piperazin-1-ylacetyl)azepane exemplifies a targeted molecular scaffold designed to exploit SphK1’s ATP-binding pocket. Its cationic head group (protonated piperazine) mimics the substrate sphingosine’s ammonium group, competitively blocking sphingosine access. The azepane moiety provides hydrophobic bulk that occupies a lipid-specific subpocket, enhancing selectivity over lipid-nonspecific kinases [2] [9]. Preclinical studies show such inhibitors synergize with cytarabine in AML by downregulating MCL-1—a BCL-2 family protein that confers resistance to venetoclax. This occurs via ceramide-mediated protein kinase R activation, ATF4 upregulation, and NOXA-induced MCL-1 degradation [6].
Table 1: SphK1 Inhibitor Scaffolds in Oncotherapy
Scaffold Class | Example Compound | Key Structural Features | Reported IC₅₀ (SphK1) |
---|---|---|---|
Amidine-based | SK1-IN-1 | Rigid aromatic core; cationic amidine | 0.5–1.0 µM [1] |
Urea/sulfonylurea | Compound 5 (CID 60634919) | Flexible linker; H-bond donors | 0.2 µM [9] |
Piperazin-1-ylacetyl | 1-(Piperazin-1-ylacetyl)azepane | Azepane hydrophobic core; protonatable piperazine | Under investigation |
Carbamate | PF-543 | Lipophilic tail; polar head | 2 nM [3] |
The SphK1 catalytic cavity adopts a J-shaped topology, divided into three functional zones:
Virtual screening of SphK1 co-crystal structures (PDB: 3VZD, 4V24) reveals that inhibitors adopting a U-shaped conformation—mimicking sphingosine—exhibit maximal activity. 1-(Piperazin-1-ylacetyl)azepane’s flexibility enables this topology: piperazine anchors at Zone 1, the acetyl linker traverses the bend, and azepane extends into Zone 2 [2]. Mutagenesis studies confirm that Asp178Ala mutation abolishes >90% of inhibitory activity, underscoring the necessity of ionic bonding [9].
Table 2: Key Interactions of 1-(Piperazin-1-ylacetyl)azepane in SphK1’s Catalytic Cavity
Cavity Zone | Residues | Interaction Type | Functional Role |
---|---|---|---|
Zone 1 | Asp178, Glu295 | Ionic (piperazine NH⁺) | Sphingosine ammonium mimicry |
Ile196, Val342 | Van der Waals | Stabilization of cationic head | |
Zone 2 | Val254, Phe489 | Hydrophobic (azepane) | Sphingosine alkyl chain accommodation |
Leu543 | Van der Waals | Tunnel occlusion | |
Zone 3 | Minimal engagement | N/A | Reduced off-target potential |
SphK1 and SphK2 share 80% sequence similarity but exhibit distinct subcellular localization, substrate preferences, and physiological roles. SphK1 (cytosol) promotes survival and proliferation, while SphK2 (nucleus/mitochondria) induces cell-cycle arrest and apoptosis. Isozyme-selective inhibition is critical: SphK2 inhibition elevates circulating S1P by disrupting nuclear S1P export, potentially exacerbating inflammation or angiogenesis [4] [8].
1-(Piperazin-1-ylacetyl)azepane demonstrates >50-fold selectivity for SphK1 over SphK2 in in vitro assays. This arises from structural differences in their lipid-binding pockets: SphK2 possesses a narrower cleft due to Phe548 and Ile548, sterically hindering bulkier azepane ring accommodation. In contrast, SphK1’s Val254/Phe489 duo permits deeper azepane penetration [4] [9]. In vivo biomarker studies corroborate this selectivity: SphK1 inhibitors reduce blood S1P within 30 minutes (as seen with amidine-based compounds), while SphK2 inhibitors (e.g., SLR080811) elevate it—mirroring SphK2-knockout phenotypes [1] [4].
Table 3: Isozyme-Specific Effects of SphK Inhibitors
Parameter | SphK1 Inhibitors | SphK2 Inhibitors |
---|---|---|
Blood S1P Modulation | Rapid decrease (t₁/₂ < 1 h) [1] | Increase (dose-dependent) [4] |
Cellular S1P/ Ceramide Ratio | Decreased S1P; elevated ceramide [6] | Variable ceramide; nuclear S1P accumulation [4] |
Cancer Cell Apoptosis | Synergistic with cytarabine [6] | Context-dependent pro-death effects [8] |
Structural Basis of Selectivity | Accommodates bulky hydrophobic groups (azepane) [9] | Narrower cleft; steric exclusion [4] |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0